molecular formula C5H11NO2 B1595864 Isobutylcarbamic acid CAS No. 69777-52-2

Isobutylcarbamic acid

Cat. No.: B1595864
CAS No.: 69777-52-2
M. Wt: 117.15 g/mol
InChI Key: PFDJIMKTGBPMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylcarbamic acid is a carbamic acid derivative characterized by an isobutyl group (–CH₂CH(CH₃)₂) attached to the carbamic acid (–NH–COOH) backbone. Carbamic acids and their esters (carbamates) are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability profiles. While specific physicochemical data for this compound are scarce in publicly available literature, its structural analogs and derivatives are well-documented, particularly in applications such as prodrug design and enzyme inhibition .

Properties

CAS No.

69777-52-2

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-methylpropylcarbamic acid

InChI

InChI=1S/C5H11NO2/c1-4(2)3-6-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)

InChI Key

PFDJIMKTGBPMEC-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)O

Canonical SMILES

CC(C)CNC(=O)O

Other CAS No.

69777-52-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Isobutylcarbamic acid belongs to the carbamate class, which includes compounds with varying alkyl, aryl, or heterocyclic substituents. Below is a comparative analysis with key analogs:

Table 1: Key Carbamate Compounds and Their Properties
Compound Name Substituent Key Applications Stability Notes Reference
This compound Isobutyl (–CH₂CH(CH₃)₂) Intermediate in organic synthesis Susceptible to hydrolysis in acidic conditions (inferred from isobutyl alcohol reactivity)
tert-Butyl carbamate (Boc) tert-Butyl (–C(CH₃)₃) Protecting group in peptide synthesis High steric hindrance, acid-labile
Phenyl carbamate Phenyl (–C₆H₅) Polymer crosslinkers, pesticides Enhanced thermal stability
2-(Heptyloxy)phenyl carbamate 2-Heptyloxy phenyl Cholinergic receptor modulation Hydrochloride salt improves solubility
Key Observations:
  • Steric Effects : tert-Butyl carbamates exhibit superior stability due to steric protection of the carbamate group, whereas this compound’s linear chain may reduce resistance to nucleophilic attack .

Research Findings and Data Gaps

  • Thermal Stability : Phenyl carbamates decompose at ~200°C, whereas this compound likely degrades at lower temperatures due to weaker steric shielding.
  • Biological Activity : Carbamates with bulky substituents (e.g., tert-butyl) show lower acute toxicity compared to linear analogs, a critical consideration for drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.